N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)quinoline-8-sulfonamide
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Overview
Description
N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)quinoline-8-sulfonamide is a complex chemical compound that exhibits significant potential in various fields such as chemistry, biology, and medicine This compound's structure, comprising a quinoline sulfonamide core linked to a 7-oxofuro[2,3-c]pyridine moiety through an ethyl chain, endows it with unique chemical and biological properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)quinoline-8-sulfonamide typically involves a multi-step process. One common method begins with the synthesis of the 7-oxofuro[2,3-c]pyridine intermediate. This is followed by a coupling reaction with the appropriate quinoline derivative. Typical reaction conditions include:
Solvents: Common solvents used include dichloromethane, ethanol, and dimethylformamide.
Catalysts: Palladium catalysts are often employed in the coupling reactions.
Reagents: Sulfonamide reagents, halogenated quinolines, and ethyl linkers are key components.
Industrial Production Methods: Industrial production of this compound may leverage continuous flow chemistry techniques to optimize yield and scalability. These methods allow for precise control of reaction parameters, enhancing both efficiency and safety. Key considerations include:
Reactor Design: Flow reactors are designed to handle exothermic reactions and ensure uniform mixing.
Purification: Methods such as crystallization, distillation, and chromatography are used to purify the final product.
Chemical Reactions Analysis
Types of Reactions: N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)quinoline-8-sulfonamide undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: It can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: It is capable of undergoing nucleophilic and electrophilic substitution reactions.
Oxidation: Agents like potassium permanganate, hydrogen peroxide, and ceric ammonium nitrate.
Reduction: Agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Reagents like halogens, acyl chlorides, and amines.
Oxidation: Oxidized derivatives, including sulfoxides and sulfones.
Reduction: Reduced products, such as amines and alcohols.
Substitution: Various substituted quinoline and furo[2,3-c]pyridine derivatives.
Scientific Research Applications
Chemistry: In chemistry, N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)quinoline-8-sulfonamide serves as a precursor for synthesizing more complex molecules. Its unique structure allows for the exploration of novel synthetic pathways and the development of new materials with specialized properties.
Biology and Medicine: In biology and medicine, this compound has shown promise in drug discovery and development. Its ability to interact with specific biological targets makes it a candidate for therapeutic applications, particularly in the treatment of diseases like cancer and infections.
Industry: In the industrial sector, this compound can be used in the manufacture of specialized chemicals and materials. Its unique properties make it valuable in developing advanced polymers, coatings, and catalysts.
Mechanism of Action
Molecular Targets and Pathways: The mechanism of action of N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)quinoline-8-sulfonamide involves its interaction with specific molecular targets, including enzymes, receptors, and nucleic acids. By binding to these targets, the compound can modulate various biochemical pathways, leading to its observed effects. Key pathways affected include:
Enzymatic Inhibition: The compound can inhibit enzymes involved in cell signaling and metabolism.
Receptor Modulation: It can bind to and modulate the activity of specific receptors, affecting cellular communication.
Nucleic Acid Interaction: The compound can interact with DNA or RNA, influencing gene expression and protein synthesis.
Comparison with Similar Compounds
Similar Compounds: Similar compounds to N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)quinoline-8-sulfonamide include other quinoline and sulfonamide derivatives, such as:
Quinoline-8-sulfonamide: A simpler analog that shares the quinoline sulfonamide core but lacks the furo[2,3-c]pyridine moiety.
Furo[2,3-c]pyridine derivatives: Compounds that contain the furo[2,3-c]pyridine structure but have different functional groups attached.
Ethyl-bridged sulfonamides: Other compounds that feature an ethyl bridge linking sulfonamide and heterocyclic moieties.
Uniqueness: What sets this compound apart is its combination of the quinoline sulfonamide core with the 7-oxofuro[2,3-c]pyridine moiety. This unique structure endows it with distinct chemical properties and potential biological activities that are not commonly observed in its analogs, making it a compound of significant interest for further research and development.
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Properties
IUPAC Name |
N-[2-(7-oxofuro[2,3-c]pyridin-6-yl)ethyl]quinoline-8-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O4S/c22-18-17-14(7-12-25-17)6-10-21(18)11-9-20-26(23,24)15-5-1-3-13-4-2-8-19-16(13)15/h1-8,10,12,20H,9,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZRWWTUGPRJABJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)S(=O)(=O)NCCN3C=CC4=C(C3=O)OC=C4)N=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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